molecular formula C6H9N3O2 B089802 3,6-Dimethoxypyridazin-4-amine CAS No. 1075-68-9

3,6-Dimethoxypyridazin-4-amine

Cat. No.: B089802
CAS No.: 1075-68-9
M. Wt: 155.15 g/mol
InChI Key: YLMFMYQWOHTXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethoxypyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxypyridazin-4-amine typically involves the reaction of 3,6-dimethoxypyridazine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 3,6-dimethoxypyridazine is dissolved in a suitable solvent, such as methanol.

    Step 2: Hydrazine is added to the solution, and the mixture is heated to promote the reaction.

    Step 3: The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethoxypyridazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Pyridazinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

3,6-Dimethoxypyridazin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxypyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    3,6-Dimethoxypyridazine: A closely related compound with similar chemical properties.

    4-Amino-3,6-dimethoxypyrimidine: Another heterocyclic compound with comparable applications.

    3,6-Dihydrazinopyridazine: A derivative with different functional groups but similar core structure.

Uniqueness: 3,6-Dimethoxypyridazin-4-amine is unique due to its specific substitution pattern and the presence of both methoxy and amino groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3,6-dimethoxypyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMFMYQWOHTXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297105
Record name 3,6-dimethoxypyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-68-9
Record name NSC114072
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dimethoxypyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.